3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile
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Overview
Description
3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile is a chemical compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile typically involves the reaction of 3-chloropyrazine-2-carbonitrile with 3-morpholinopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as pyrazine-2-carboxylic acid.
Reduction: Formation of reduced derivatives such as pyrazine-2-methanol.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used as a tool in biological studies to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of pathogens and cancer cells. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxamide: Known for its antimicrobial and anticancer activities.
3-Chloropyrazine-2-carbonitrile: Used as an intermediate in the synthesis of various pyrazine derivatives.
3-Benzylaminopyrazine-2-carboxamide: Exhibits antimycobacterial activity.
Uniqueness
3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile is unique due to its specific structural features, such as the presence of the morpholinopropyl group, which enhances its biological activity and selectivity. This compound has shown higher potency and broader spectrum of activity compared to some of its analogs.
Properties
IUPAC Name |
3-(3-morpholin-4-ylpropylamino)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c13-10-11-12(16-4-3-14-11)15-2-1-5-17-6-8-18-9-7-17/h3-4H,1-2,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIOIFZCPHYJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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